Olpadronic acid

概要

説明

作用機序

オルパドロン酸は、骨吸収を担う細胞である破骨細胞の活性を阻害することで効果を発揮します。それは骨基質中のヒドロキシアパタイト結晶に結合し、これらの結晶の溶解を防ぎ、骨吸収を減少させます。 このメカニズムは、骨密度を維持し、骨折のリスクを軽減するのに役立ちます 。 オルパドロン酸の分子標的は、小型GTPaseシグナルタンパク質のプレニル化に不可欠なメバロン酸経路に関与する酵素を含んでいます .

類似の化合物:

アレンドロン酸: 骨粗鬆症とページェット病の治療に使用される別のビスホスホネートです。

パミドロン酸: 高カルシウム血症や骨転移の治療など、オルパドロン酸と同様の適応症で使用されます。

ゾレドロン酸: 高い効力で知られており、さまざまな骨疾患の治療に使用されます.

オルパドロン酸の独自性: オルパドロン酸は、特定の化学構造により、独特な薬物動態および薬力学特性を備えているため、ユニークです。 オルパドロン酸は骨組織に対する親和性が高く、作用時間が長いため、骨疾患の長期的管理に効果的です .

生化学分析

Biochemical Properties

Olpadronic acid is an orally active amino-bisphosphonate and inhibits bone resorption . It also prevents bone destruction and tumor growth in the skeletal prostate cancer mouse model

Cellular Effects

The cellular effects of this compound are primarily related to its role in inhibiting bone resorption . It is used to reduce fractures and pain when cancer spreads to the bone

Molecular Mechanism

The molecular mechanism of this compound involves its role as a bisphosphonate, inhibiting bone resorption . It also prevents bone destruction and tumor growth in the skeletal prostate cancer mouse model

準備方法

合成経路と反応条件: オルパドロン酸は、複数段階の化学プロセスを経て合成されます。合成には通常、ジメチルアミンと3-クロロプロパン-1,1-ジイルビス(ホスホン酸)を制御された条件下で反応させることが含まれます。反応は、50〜70℃の温度範囲で水性媒体中で行われます。 生成物はその後、結晶化またはその他の適切な方法によって精製されます .

工業生産方法: 工業的な設定では、オルパドロン酸の生産には、反応物が制御された条件下で混合され加熱される大規模な化学反応器が使用されます。 プロセスは、高い収率と純度のために最適化されており、最終製品は、医療用としての有効性と安全性を確保するために、厳格な品質管理措置にかけられます .

化学反応の分析

反応の種類: オルパドロン酸は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物の酸素の付加または水素の除去を伴います。

還元: この反応は、化合物の水素の付加または酸素の除去を伴います。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、オルパドロン酸の酸化は、ホスホン酸誘導体の生成につながる可能性があり、還元は、さまざまなヒドロキシプロパン誘導体を生成する可能性があります .

科学的研究の応用

類似化合物との比較

Alendronic acid: Another bisphosphonate used in the treatment of osteoporosis and Paget’s disease.

Pamidronic acid: Used for similar indications as olpadronic acid, including the treatment of hypercalcemia and bone metastasis.

Zoledronic acid: Known for its high potency and used in the treatment of various bone diseases.

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides it with distinct pharmacokinetic and pharmacodynamic properties. It has a high affinity for bone tissue and a prolonged duration of action, making it effective in the long-term management of bone diseases .

特性

IUPAC Name |

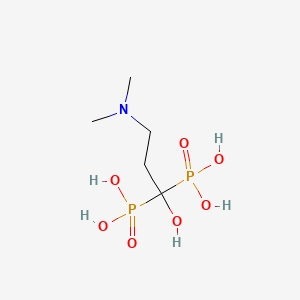

[3-(dimethylamino)-1-hydroxy-1-phosphonopropyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NO7P2/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEPSJNLORCRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212479 | |

| Record name | Olpadronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63132-39-8 | |

| Record name | Olpadronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63132-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olpadronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063132398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olpadronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olpadronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLPADRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874HHB2V3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

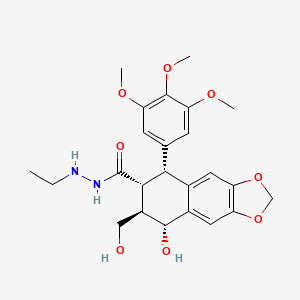

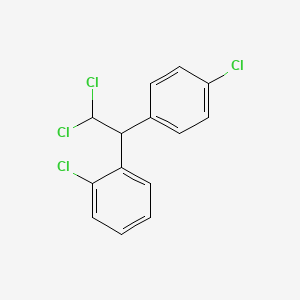

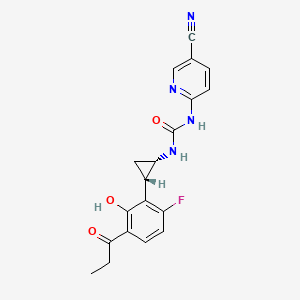

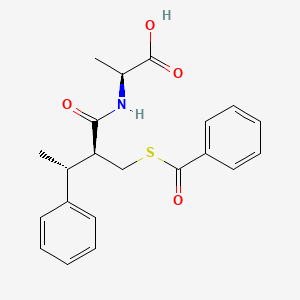

Feasible Synthetic Routes

Q1: What is the primary therapeutic target of Olpadronic acid?

A1: While this compound is classified as a bisphosphonate, a class of drugs known to inhibit bone resorption, the provided research highlights its potential in cancer treatment. Specifically, this compound acts as a stimulating agent for γδ T cells, particularly the Vγ9Vδ2 subset. [] These cells play a crucial role in the immune system's response to tumors. []

Q2: How does this compound enhance the immune response against cancer cells?

A2: The research suggests that this compound, in combination with antibodies targeting the protein Claudin 18.2 (CLDN18.2), may offer a promising approach to cancer treatment. [] CLDN18.2 is often overexpressed in various cancers, making it a potential target for antibody-based therapies. [] this compound's ability to stimulate γδ T cells, particularly when combined with CLDN18.2-targeting antibodies, enhances the immune system's ability to recognize and eliminate cancer cells. []

Q3: What is the significance of combining this compound with agents that stabilize CLDN18.2 expression?

A3: Research indicates that combining this compound with agents that stabilize or enhance the expression of CLDN18.2 on the surface of cancer cells can further improve the effectiveness of this therapeutic strategy. [] This is because higher levels of CLDN18.2 on the cell surface make the cancer cells more susceptible to targeting by the CLDN18.2-specific antibodies. []

Q4: Are there any specific agents mentioned that can stabilize or enhance CLDN18.2 expression?

A4: Yes, the research mentions several agents that have shown the potential to stabilize or increase CLDN18.2 expression. These include:

- Cell cycle-arresting agents: These agents interfere with the normal cell cycle progression, leading to the accumulation of cells in specific phases where CLDN18.2 expression might be elevated. The research specifically mentions the G2 and S phases as potentially relevant. []

- Chemotherapeutic drugs: Certain chemotherapeutic agents, such as anthracyclines, platinum compounds (like Oxaliplatin and Cisplatin), nucleoside analogs (like 5-Fluorouracil), taxanes, and camptothecin analogs, are suggested to have this stabilizing effect on CLDN18.2 expression. []

Q5: What is the molecular structure and characteristics of this compound?

A5: this compound, chemically known as (3-(dimethylamino)-1-hydroxypropylidene)bisphosphonic acid, is a nitrogen-containing bisphosphonate (aminobisphosphonate). [] Unfortunately, the provided abstracts do not offer detailed spectroscopic data or specifics about its material compatibility and stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)